3-bromo-N-methyl-5-nitropyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCMEVYKSCAWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo N Methyl 5 Nitropyridin 2 Amine and Its Analogs
Retrosynthetic Analysis and Strategic Precursor Selection
A retrosynthetic analysis of 3-bromo-N-methyl-5-nitropyridin-2-amine suggests several potential synthetic routes. The primary disconnections can be made at the C-Br, C-N (nitro group), and C-N (methylamino group) bonds. A logical approach involves the sequential introduction of the substituents onto a pre-existing pyridine (B92270) ring.
One common strategy begins with a readily available aminopyridine. For instance, 2-amino-N-methylpyridine could be a key precursor. The synthetic sequence would then involve regioselective nitration and bromination. The directing effects of the amino group (ortho-, para-directing) and the pyridine nitrogen (meta-directing with respect to electrophiles) must be carefully considered to achieve the desired 3-bromo-5-nitro substitution pattern.
Alternatively, a precursor already containing the bromo and nitro groups, such as 3-bromo-5-nitropyridine (B95591), could be subjected to amination. The introduction of the methylamino group at the C-2 position would likely proceed via a nucleophilic aromatic substitution (SNAr) mechanism, facilitated by the electron-withdrawing nitro group.
A third approach could involve the construction of the substituted pyridine ring itself from acyclic precursors, a method that can offer high regioselectivity. However, for the specific substitution pattern of the target molecule, functionalization of an intact pyridine core is often more practical.
The selection of the strategic precursor is dictated by the commercial availability of starting materials, the desired regiochemical outcome, and the compatibility of the functional groups throughout the synthetic sequence. For the synthesis of this compound, starting with a 2-aminopyridine (B139424) derivative and performing subsequent electrophilic aromatic substitutions is a well-precedented and logical approach.
Direct Functionalization Approaches on Pyridine Cores
Direct functionalization of a pyridine core is a primary strategy for the synthesis of this compound and its analogs. This involves the stepwise introduction of the bromo and nitro substituents onto a suitable pyridine precursor.
Regioselective Bromination Protocols
The regioselective bromination of aminopyridines is a critical step in many synthetic routes to the target compound. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-aminopyridine, the 5-position is electronically favored for bromination.
Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine. The choice of solvent and reaction conditions can significantly influence the regioselectivity and yield of the reaction. For instance, the bromination of 2-aminopyridines can be carried out in solvents such as acetic acid, chloroform, or acetonitrile. The use of a Lewis acid catalyst can also modulate the reactivity and selectivity of the bromination.
| Precursor | Brominating Agent | Solvent | Conditions | Product | Yield (%) |
| 2-Aminopyridine | N-Bromosuccinimide | Acetonitrile | 0-5 °C | 2-Amino-5-bromopyridine (B118841) | >95% |
| 2-Aminopyridine | Bromine | Acetic Acid | <20 °C | 2-Amino-5-bromopyridine | 81-86% |
| 2-(Methylamino)pyridine | N-Bromosuccinimide | Dichloromethane | Room Temp | 5-Bromo-N-methylpyridin-2-amine | Good |
This table presents representative data for the regioselective bromination of 2-aminopyridine derivatives.
Controlled Nitration Strategies for Pyridine Derivatives
The nitration of pyridine derivatives is generally more challenging than that of benzene due to the electron-deficient nature of the pyridine ring and the propensity of the ring nitrogen to be protonated under strongly acidic conditions, which further deactivates the ring towards electrophilic attack. However, the presence of activating groups, such as an amino or methylamino group, facilitates this reaction.
For a 2-(methylamino)pyridine derivative, the amino group directs nitration to the 3- and 5-positions. To achieve the desired 5-nitro substitution, careful control of the reaction conditions is essential. A common nitrating mixture is a combination of nitric acid and sulfuric acid. The temperature of the reaction is a critical parameter to control, with lower temperatures generally favoring mononitration and minimizing side reactions.
In the case of a 2-amino-5-bromopyridine precursor, the nitration is directed to the 3-position by the amino group. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures. orgsyn.org
| Precursor | Nitrating Agent | Conditions | Product | Yield (%) |
| 2-Amino-5-bromopyridine | HNO₃/H₂SO₄ | 0 °C to 50-60 °C | 2-Amino-5-bromo-3-nitropyridine | 78% |
| 2-(Methylamino)pyridine | HNO₃/H₂SO₄ | Low Temperature | N-methyl-5-nitropyridin-2-amine | Moderate |
This table illustrates typical conditions for the controlled nitration of substituted pyridines.
Functional Group Interconversion and Derivatization Routes
Functional group interconversions provide alternative pathways to the target molecule and its analogs, often allowing for the introduction of substituents that are not readily accessible through direct functionalization.
Synthesis via Nitro Group Manipulation (e.g., Oxidation, Selective Reduction to other functionalities beyond primary amine if not for biological purpose)
The nitro group is a versatile functional group that can be converted into a variety of other functionalities. While the most common transformation is its reduction to a primary amine, other manipulations are also possible. For instance, the selective reduction of a nitro group to a hydroxylamine or a nitroso group can be achieved using specific reducing agents.
Furthermore, the nitro group can participate in displacement reactions. In some activated systems, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions. While less common than halide displacement, this provides a potential synthetic route.
Transformations of the nitro group in nitropyridines can also lead to the formation of other heterocyclic systems. For example, reductive cyclization of ortho-substituted nitropyridines is a common method for the synthesis of fused bicyclic heterocycles.
| Starting Material | Reagent(s) | Product | Purpose |
| 2-Chloro-3,5-dinitropyridine | Thioamides | 6-Nitrothiazolo[5,4-b]pyridine | Heterocycle Synthesis |
| 2,6-Dichloro-3-nitropyridine | 1. Arylboronic acid (Suzuki) 2. Aminoethylamine | Substituted 2-(aminoethylamino)-6-aryl-3-nitropyridine | Precursor for further functionalization |
This table provides examples of nitro group manipulation in the synthesis of complex pyridine derivatives.
Halogen Exchange and Nucleophilic Aromatic Substitution (SNAr) as Key Steps
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted pyridines, particularly when the ring is activated by electron-withdrawing groups such as a nitro group. The halogen at the 2- or 4-position of a nitropyridine is highly susceptible to displacement by nucleophiles.
In the context of synthesizing this compound, an SNAr reaction could be employed to introduce the methylamino group. For example, reacting 2,3-dibromo-5-nitropyridine with methylamine would be expected to result in the selective substitution of the more activated 2-bromo position.
Halogen exchange reactions, such as the Finkelstein reaction, can be used to convert a less reactive aryl halide into a more reactive one (e.g., chloride to iodide) to facilitate subsequent cross-coupling or SNAr reactions. wikipedia.org This can be a key step in a multi-step synthesis to improve the efficiency of a subsequent transformation. Metal-mediated halogen exchange reactions have also been developed, offering alternative conditions for these transformations. frontiersin.org
| Substrate | Nucleophile/Reagent | Conditions | Product | Reaction Type |
| 2-Chloro-5-nitropyridine | N-Methylpiperazine | Heat | 2-(4-Methylpiperazin-1-yl)-5-nitropyridine | SNAr |
| 2-Fluoro-3,5-dinitropyridine | Amine | - | 2-Amino-3,5-dinitropyridine | SNAr |
| Aryl Bromide | NaI, CuI, diamine ligand | Dioxane, 110 °C | Aryl Iodide | Halogen Exchange |
This table showcases examples of SNAr and halogen exchange reactions on pyridine and related aromatic systems.
N-Alkylation and Amine Modification Strategies on the Pyridin-2-amine Moiety
The introduction of a methyl group onto the nitrogen atom of the pyridin-2-amine moiety is a key step in the synthesis of this compound. This transformation can be achieved through various N-alkylation and amine modification strategies.
Traditional methods for the N-alkylation of amines often involve the use of alkyl halides, such as methyl iodide or dimethyl sulfate. masterorganicchemistry.com These reactions typically proceed via a nucleophilic substitution mechanism where the amino group attacks the electrophilic alkyl halide. masterorganicchemistry.com However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com This is due to the increased nucleophilicity of the secondary amine product compared to the starting primary amine. masterorganicchemistry.com
To circumvent the issue of over-alkylation and achieve selective mono-methylation, various strategies have been developed. One approach involves the use of a large excess of the amine starting material. However, this is often not practical for valuable or complex substrates. Alternative methods focus on modifying the reaction conditions or employing specific reagents that favor mono-alkylation. For instance, reductive amination, which involves the reaction of an amine with a carbonyl compound (like formaldehyde for methylation) in the presence of a reducing agent, is a common and effective method for synthesizing secondary and tertiary amines.
In the context of synthesizing analogs of this compound, the reactivity of the starting 2-aminopyridine derivative is a crucial consideration. The presence of electron-withdrawing groups, such as the nitro and bromo substituents on the pyridine ring, decreases the nucleophilicity of the amino group, which can make N-alkylation more challenging and may require more forcing reaction conditions.
Modern approaches to N-alkylation offer milder and more selective alternatives. For example, the use of N-aminopyridinium salts as ammonia (B1221849) surrogates allows for a "self-limiting" alkylation process. In this method, an N-aryl-N-aminopyridinium salt is alkylated, and subsequent in situ reductive cleavage of the N-N bond yields the desired secondary amine, avoiding overalkylation. chemrxiv.org
Modern and Sustainable Synthetic Approaches
Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods. These modern approaches are highly relevant to the synthesis of functionalized pyridine derivatives like this compound.
Catalytic Methods in Pyridine Functionalization
Transition metal catalysis has revolutionized the functionalization of pyridine rings. Catalytic methods offer pathways for direct C-H bond activation and cross-coupling reactions, enabling the introduction of various substituents with high regioselectivity.
Ruthenium-catalyzed N-alkylation has emerged as a powerful tool for the synthesis of N-substituted amines. These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net In this process, the catalyst temporarily "borrows" hydrogen from an alcohol (such as methanol for methylation) to form a metal-hydride intermediate and an aldehyde. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the N-alkylated amine, with water as the only byproduct. nih.gov Ruthenium complexes, such as those based on [Ru(p-cymene)Cl2]2 with various phosphine ligands, have been shown to be effective for the N-alkylation of a wide range of amines, including aminopyridines. nih.govresearchgate.net These reactions can often be performed under relatively mild conditions and tolerate a variety of functional groups.
| Catalyst System | Alcohol | Base | Temperature (°C) | Yield (%) | Reference |
| [Ru(p-cymene)Cl2]2 / dppf | Methanol | K2CO3 | 100 | High | researchgate.net |
| [Ru(p-cymene)Cl2]2 / DPEphos | Ethanol | Et3N | Reflux | 33-87 | researchgate.net |
| Ru(0)(cod)(cot) | Ethanol | - | 150-180 | Moderate | researchgate.net |
Palladium-catalyzed reactions are also widely used for the functionalization of pyridines. Palladium catalysts are particularly effective for cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. rsc.org While direct C-H activation of pyridine at positions other than C2 can be challenging, the use of directing groups can facilitate regioselective functionalization. dntb.gov.uanih.govdtu.dkmdpi.com For instance, the nitrogen atom of the pyridine ring or a substituent can coordinate to the palladium catalyst, directing the C-H activation to a specific position. nih.gov Palladium-catalyzed methods have also been developed for the methylation of pyridines, offering a greener alternative to traditional methods that use organolithium reagents at cryogenic temperatures. rsc.org
Green Chemistry Principles Applied to the Synthesis of Pyridine Derivatives
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of pyridine derivatives.
Alternative Methylating Agents: A key aspect of green chemistry is the use of safer reagents. Dimethyl carbonate (DMC) is a non-toxic and biodegradable methylating agent that can replace hazardous reagents like methyl halides and dimethyl sulfate. nih.gov DMC exhibits tunable reactivity and high selectivity for mono-N-methylation in the presence of a catalytic amount of base, avoiding the formation of salt byproducts. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in green chemistry for accelerating organic reactions. semanticscholar.orgnih.govmdpi.comresearchgate.net Microwave-assisted N-alkylation of aminopyridines can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govresearchgate.net This technique is compatible with various reaction conditions, including solvent-free reactions, which further enhances its green credentials.
Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed efficiently without a catalyst and in the absence of a solvent is a major goal of green chemistry. While challenging, some transformations can be achieved under these conditions. For example, microwave-assisted Michael addition of 2-aminopyridine to chalcones has been reported to proceed without a catalyst. researchgate.net
Renewable Feedstocks and Energy Sources: The use of renewable resources is another cornerstone of green chemistry. Methanol, which can be produced from biomass, is a green C1 source for N-methylation reactions catalyzed by transition metals. nih.gov Furthermore, the use of alternative energy sources like microwave irradiation contributes to more sustainable synthetic processes. semanticscholar.orgnih.gov
The application of these modern and sustainable approaches not only improves the efficiency and safety of synthesizing compounds like this compound but also aligns with the broader goals of environmentally responsible chemical manufacturing.
Reaction Chemistry and Mechanistic Investigations of 3 Bromo N Methyl 5 Nitropyridin 2 Amine
Reactivity of the Bromine Substituent
The bromine atom at the C3 position is a key site for synthetic transformations, enabling the introduction of a wide array of functional groups through substitution and coupling reactions.
The pyridine (B92270) ring of 3-bromo-N-methyl-5-nitropyridin-2-amine is rendered electron-deficient by the potent electron-withdrawing nitro group. This electronic feature makes the compound susceptible to nucleophilic aromatic substitution (SNAr), where the bromide ion acts as the leaving group. In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. youtube.com
The regioselectivity of the nucleophilic attack is directed by the substituents on the ring. The nitro group at C5, being para to the N-methylamino group at C2 and meta to the bromine at C3, strongly activates the ring towards nucleophilic attack. The attack typically occurs at positions activated by electron-withdrawing groups. For nucleophilic attack leading to the displacement of the C3-bromine, the stability of the intermediate is enhanced by the delocalization of the negative charge onto the nitro group. While SNAr reactions on pyridines can be slower than on other activated systems due to the energy cost of disrupting aromaticity, they are common and can often be facilitated by heating. youtube.com In related nitropyridine systems, the nitro group itself can sometimes be displaced by certain nucleophiles, highlighting the high degree of activation it imparts. nih.gov The order of leaving group ability in SNAr can vary; while fluorine is often the best leaving group, in some pyridinium (B92312) systems, the reactivity order is found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I, indicating that the mechanism can be more complex than a simple rate-determining addition step. nih.gov
The bromine substituent at the C3 position is an ideal handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. researchgate.net These reactions allow for the introduction of aryl, vinyl, and alkynyl moieties at this position.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. snnu.edu.cnmdpi.com This methodology is widely used for synthesizing biaryl compounds. For a substrate like this compound, this reaction would enable the synthesis of 3-aryl-N-methyl-5-nitropyridin-2-amine derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. nih.govresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgscirp.org This reaction would convert this compound into 3-alkynyl-N-methyl-5-nitropyridin-2-amine derivatives, which are valuable intermediates for further synthesis. researchgate.netsoton.ac.uk
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org Applying this reaction to this compound would allow for the introduction of a variety of vinyl groups at the C3 position. The reaction conditions, including temperature and catalyst system, can be optimized to achieve high stereoselectivity. rsc.orgmdpi.com
| Reaction | Typical Catalyst | Typical Base | Typical Solvent | Coupling Partner | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ or K₂CO₃ | DMF, Toluene, Dioxane | Arylboronic Acid | researchgate.netmdpi.com |
| Sonogashira | Pd(CF₃COO)₂, PPh₃, CuI | Et₃N | DMF | Terminal Alkyne | scirp.org |
| Heck | Pd(OAc)₂ | K₂CO₃ or Et₃N | DMF, NMP, Water | Alkene (e.g., Styrene) | researchgate.netmdpi.com |
Reductive debromination, or hydrodehalogenation, is a reaction where the bromine atom is replaced by a hydrogen atom. This transformation can occur under various reducing conditions, often as a competing side reaction. For instance, during catalytic hydrogenation aimed at reducing the nitro group, cleavage of the carbon-bromine bond can occur, particularly with catalysts like Palladium on carbon (Pd/C). sci-hub.st The selectivity of nitro group reduction versus dehalogenation is a common challenge in organic synthesis. sci-hub.st Specific conditions can be developed to favor debromination if desired, but more often, conditions are sought that minimize this side reaction to preserve the bromine for subsequent cross-coupling reactions.
Transformations Involving the Nitro Group
The nitro group at the C5 position is not only a powerful modulator of the ring's reactivity but also a versatile functional group that can be transformed into other functionalities, most notably an amino group.
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.org Achieving this selectively in the presence of a reducible halogen like bromine requires careful choice of reagents. sci-hub.st Harsh conditions or certain catalysts may lead to concomitant reductive debromination.
Common methods for the chemoselective reduction of aromatic nitro groups include:
Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic methods for nitro group reduction and are often compatible with aryl halides.
Catalytic Hydrogenation: This method uses hydrogen gas and a metal catalyst. While Pd/C can cause dehalogenation, other catalysts like platinum(IV) oxide or specific nickel catalysts can sometimes provide better selectivity. wikipedia.org The use of catalyst poisons can also suppress dehalogenation. sci-hub.st
Transfer Hydrogenation: This involves using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.
Other Reagents: Systems like sodium borohydride (B1222165) in the presence of transition metal complexes (e.g., Ni(PPh₃)₄) have been developed for the reduction of nitro compounds to amines under mild conditions. jsynthchem.com
| Reagent/System | Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Fe / HCl or NH₄Cl | Aqueous/Alcoholic solvent, Heat | Generally good selectivity for preserving C-Br bonds. | wikipedia.org |
| SnCl₂·2H₂O | HCl, Ethanol, Heat | Widely used, good functional group tolerance. | wikipedia.org |
| H₂ / Catalyst | PtO₂, Raney Ni | Careful catalyst selection needed to avoid dehalogenation. Pd/C often causes dehalogenation. | sci-hub.stwikipedia.org |
| NaBH₄ / Ni(PPh₃)₄ | Ethanol, Room Temperature | A mild system for reducing nitro groups. | jsynthchem.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic medium | Mild conditions, often selective. | wikipedia.org |
Once the nitro group is reduced to an amine, the resulting N-methyl-5-aminopyridin-2-amine derivative can undergo further functionalization. The newly formed primary amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings.
Chemical Behavior of the N-Methylaminopyridine Moiety
The N-methylaminopyridine portion of the molecule is central to its reactivity, particularly the exocyclic amine nitrogen. However, the strong electron-withdrawing nature of the nitro group at the 5-position and the inductive effect of the bromine at the 3-position significantly modulate the nucleophilicity and basicity of this nitrogen atom.
The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, making it a potential nucleophile for reactions with various electrophiles. However, its reactivity is substantially diminished by the electron-withdrawing substituents on the pyridine ring.
Acylation: The reaction of the secondary amine with acylating agents, such as acid chlorides or anhydrides, would introduce an acyl group. This transformation typically requires a nucleophilic amine. For this compound, the reduced electron density on the nitrogen atom suggests that forcing conditions or the use of highly reactive acylating agents and a non-nucleophilic base might be necessary to achieve acylation.
Alkylation: N-alkylation of aminopyridines can proceed through various mechanisms, including direct nucleophilic substitution with alkyl halides or reductive amination. For electron-deficient amines, catalytic methods such as the "borrowing hydrogen" strategy, which involves the temporary oxidation of an alcohol to an aldehyde for condensation followed by reduction, can be effective. researchgate.net The direct alkylation of related 2-aminopyridines has been achieved using arylmethyl alcohols under catalytic conditions. researchgate.net Another approach involves the reaction of lithiated pyridine species with electrophiles like epoxides, although the presence of acidifying groups on the α-carbon can influence reactivity. nih.gov Mechanistic studies on the N-alkylation of certain pyridine systems with organometallic reagents like MeLi have indicated the possibility of competitive deprotonation and have revealed that some reactions may proceed via single electron-transfer (SET) processes, which can be detected by techniques like EPR spectroscopy. nih.govresearchgate.net
Arylation: The introduction of an aryl group onto the amine nitrogen, or N-arylation, is a key bond-forming reaction. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for this purpose. Given the electron-poor nature of this compound, its coupling with aryl halides would likely require a robust catalytic system. Alternative, transition-metal-free N-arylation methods using benzyne (B1209423) precursors have also been developed for tertiary amines. organic-chemistry.org Nickel/photoredox dual catalysis has emerged as a powerful platform for the site-selective α-arylation of trialkylamines, showcasing the ongoing development of novel C-N bond-forming strategies. nih.gov
| Reaction Type | Method | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | Borrowing Hydrogen | Ruthenium(II) complexes, KOtBu | Uses alcohols as alkylating agents; environmentally benign. | researchgate.net |
| N-Alkylation | Organometallic Reagents | MeLi, MgR₂, ZnR₂ | Can involve SET mechanisms; potential for side reactions like deprotonation or rearrangement. | nih.govresearchgate.net |
| N-Alkylation | Self-Limiting Alkylation | N-Aminopyridinium salts, alkyl halides | Provides a method for selective synthesis of secondary amines. | chemrxiv.org |
| N-Arylation | Transition-Metal-Free Arylation | Benzyne precursors | Works at room temperature and is applicable to a broad range of amines. | organic-chemistry.org |
| α-Arylation | Ni/Photoredox Dual Catalysis | Nickel catalyst, photoredox catalyst | Enables late-stage C-H functionalization with high site-selectivity for N-Me groups. | nih.gov |
The basicity of this compound is a critical parameter that governs its behavior in acid-base reactions and influences its reactivity. The molecule contains two potential basic centers: the endocyclic pyridine ring nitrogen and the exocyclic N-methylamino nitrogen.
The basicity of a substituted pyridine is highly dependent on the electronic properties of its substituents. stackexchange.com Electron-donating groups increase the electron density on the ring nitrogen, making it more basic, while electron-withdrawing groups decrease its basicity. In this molecule, the N-methylamino group is electron-donating through resonance (+M effect), which tends to increase basicity. Conversely, the nitro group is strongly electron-withdrawing through both resonance and induction (-M, -I effects), and the bromo group is electron-withdrawing through induction (-I effect).
| Compound | Substituent(s) | Electronic Effect | Approximate pKa (of conjugate acid) |
|---|---|---|---|
| Pyridine | - | Reference | 5.2 |
| 4-Aminopyridine | 4-NH₂ | Strongly Electron-Donating (+M) | 9.2 |
| 3-Nitropyridine | 3-NO₂ | Strongly Electron-Withdrawing (-M, -I) | 0.8 |
| 3-Bromopyridine | 3-Br | Electron-Withdrawing (-I) | 2.8 |
| This compound | 2-NHMe, 3-Br, 5-NO₂ | Complex (Donating & Withdrawing) | < 1 (Estimated) |
Annulation and Cyclization Reactions Utilizing this compound as a Building Block
The specific arrangement of functional groups in this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems through annulation and cyclization reactions. The vicinal placement of the amino and bromo groups is particularly significant, providing a handle for the construction of fused ring systems.
One powerful strategy is the generation of hetaryne intermediates. For instance, treatment of related 3-bromo-2-(N-substituted)aminopyridines with strong bases like sodium amide (NaNH₂) in liquid ammonia (B1221849) can lead to the formation of a 2,3-pyridyne intermediate. This highly reactive species can then be trapped by nucleophiles present in the reaction medium or undergo intramolecular cyclization to form fused heterocyclic structures. A variety of 3-bromo-2-[(N-substituted)amino]pyridines have been used in the hetarynic synthesis of N-substituted dihydrodipyridopyrazines. researchgate.net This suggests that this compound could serve as a precursor to novel, functionalized dipyridopyrazine systems, with the nitro group offering a site for further chemical modification. The versatility of related compounds like 2-bromo-5-nitropyridine (B18158) as building blocks for diverse heterocyclic compounds further underscores the synthetic potential of this scaffold. nbinno.com
Computational and Experimental Approaches to Reaction Mechanism Elucidation
Understanding the intricate mechanisms of reactions involving this compound requires a combination of computational and experimental techniques. These approaches provide insights into reaction pathways, transition states, and the electronic factors that control reactivity and selectivity.
Computational Approaches: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms. researchgate.net These methods can be used to model the geometries of reactants, intermediates, and transition states, and to calculate their relative energies. This allows for the mapping of potential energy surfaces and the identification of the most likely reaction pathways. For example, computational studies have been used to investigate the mechanism of pyridine nitration, suggesting a researchgate.netrsc.org sigmatropic shift of the nitro group rather than a direct electrophilic aromatic substitution in some cases. researchgate.netrsc.orgpsu.edu Theoretical calculations have also been employed to rationalize the regioselectivity of reactions and the preference for specific cyclization pathways, such as in the intramolecular arylation of bromopyridine derivatives via radical mechanisms. nih.gov
Experimental Approaches: A variety of experimental techniques are used to probe reaction mechanisms. mckgroup.org
Kinetics: Studying the rate of a reaction and its dependence on the concentration of reactants provides crucial information about the rate-determining step. Reaction progress kinetic analysis is a powerful tool for dissecting complex catalytic cycles.
Isotope Labeling: The use of isotopes (e.g., deuterium) at specific positions in a molecule can help determine which bonds are broken or formed in the rate-determining step. This is known as the kinetic isotope effect (KIE).
Intermediate Trapping and Detection: Direct observation or trapping of reaction intermediates provides strong evidence for a proposed mechanism. Spectroscopic techniques such as NMR and mass spectrometry are commonly used. For reactions involving radical intermediates, Electron Paramagnetic Resonance (EPR) spectroscopy can be a definitive tool for their detection, as demonstrated in studies of N-alkylation reactions that proceed via single electron transfer. researchgate.net
Structure-Activity Relationships: Systematically varying substituents on the pyridine ring and observing the effect on reaction rate (e.g., through a Hammett plot) can elucidate the electronic demands of the transition state.
| Approach | Technique | Information Gained | Reference |
|---|---|---|---|
| Computational | Density Functional Theory (DFT) | Transition state structures, reaction energy profiles, regioselectivity. | researchgate.net |
| Quantum Mechanical Calculations | Rationalization of reaction pathways (e.g., radical vs. polar). | nih.gov | |
| Experimental | Kinetic Studies | Rate laws, identification of rate-determining step, activation parameters. | mckgroup.org |
| Isotope Labeling (KIE) | Information on bond breaking/formation in the transition state. | mckgroup.org | |
| Spectroscopic Detection | Direct evidence of intermediates (e.g., EPR for radical species). | researchgate.net |
Advanced Spectroscopic and Structural Characterization of 3 Bromo N Methyl 5 Nitropyridin 2 Amine
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.
The ¹H NMR spectrum of 3-bromo-N-methyl-5-nitropyridin-2-amine is expected to exhibit distinct signals corresponding to each unique proton environment. The pyridine (B92270) ring contains two aromatic protons, H-4 and H-6, which would appear as distinct signals in the downfield region, typically between δ 8.0 and 9.0 ppm. Their chemical shifts are significantly influenced by the electron-withdrawing effects of the nitro group and the bromine atom, as well as the electron-donating effect of the N-methylamino group. The N-methyl group would produce a signal further upfield, likely a doublet if coupled to the adjacent N-H proton, or a singlet otherwise. The amine proton (N-H) signal is also anticipated, though its chemical shift can be variable and the peak may be broad.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this molecule, six distinct signals are expected: five for the pyridine ring carbons and one for the N-methyl carbon. The chemical shifts of the ring carbons are diagnostic of the substituent effects. The carbon bearing the nitro group (C-5) and the carbon attached to the bromine (C-3) would be significantly affected, as would the carbon bonded to the amino group (C-2).
Further studies, particularly using solid-state NMR, could investigate the chemical shift anisotropy (CSA). CSA provides detailed information on the three-dimensional electronic environment around a nucleus and is averaged out in solution-state NMR due to rapid molecular tumbling. Such an analysis would offer deeper insights into the electronic structure and symmetry of the molecule in the solid phase.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive, as specific experimental data is not widely available. Actual values may vary based on solvent and experimental conditions.
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Proton | Predicted Chemical Shift (δ, ppm) | Carbon | Predicted Chemical Shift (δ, ppm) |
| H-4 | 8.5 - 9.0 | C-2 | 155 - 160 |
| H-6 | 8.0 - 8.5 | C-3 | 105 - 115 |
| N-H | Variable, broad | C-4 | 135 - 145 |
| N-CH₃ | 3.0 - 3.5 | C-5 | 140 - 150 |
| C-6 | 130 - 140 | ||
| N-CH₃ | 25 - 35 |
To unambiguously assign the proton and carbon signals and confirm the molecular structure, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-4 and H-6, confirming their through-bond connectivity. A correlation between the N-H proton and the N-methyl protons might also be observed, depending on the rate of proton exchange.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). An HSQC spectrum would definitively link the H-4 signal to the C-4 signal, the H-6 signal to C-6, and the N-methyl proton signal to the N-methyl carbon signal.
Table 2: Expected Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlating Nuclei | Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-6 | Confirms connectivity of aromatic protons. |
| HSQC | H-4 ↔ C-4; H-6 ↔ C-6; N-CH₃ ↔ N-CH₃ | Assigns carbons directly bonded to protons. |
| HMBC | H-4 → C-2, C-5, C-6 | Confirms overall substitution pattern and connectivity of functional groups. |
| H-6 → C-2, C-4, C-5 | ||
| N-CH₃ → C-2 |
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.
The vibrational spectrum of this compound is dominated by the characteristic absorption bands of its functional groups.
Nitro Group (NO₂): Aromatic nitro compounds exhibit two strong and characteristic stretching vibrations. The asymmetric stretching (νas) typically appears in the 1500-1570 cm⁻¹ region, while the symmetric stretching (νs) is found at 1330-1370 cm⁻¹. Bending and wagging vibrations for the nitro group are also expected at lower frequencies.
Bromo Group (C-Br): The carbon-bromine stretching vibration is expected in the far-infrared region, typically between 500 and 650 cm⁻¹.
N-Methylamino Group (-NHCH₃): This group gives rise to several characteristic bands. The N-H stretching vibration is expected as a single, relatively sharp band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the methyl group will appear around 2850-2960 cm⁻¹. N-H bending vibrations are typically observed near 1500-1600 cm⁻¹.
Table 3: Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Symmetric Stretch | 1330 - 1370 | |
| N-Methylamino (NH-CH₃) | N-H Stretch | 3300 - 3500 |
| Bromo (C-Br) | C-Br Stretch | 500 - 650 |
| Pyridine Ring | C=C, C=N Stretches | 1400 - 1610 |
The presence of the N-methylamino group (a hydrogen bond donor) and the nitro group and pyridine nitrogen (hydrogen bond acceptors) creates the potential for intermolecular hydrogen bonding. In the solid state, these interactions can lead to the formation of specific supramolecular aggregates, influencing the crystal packing.
In the FT-IR spectrum, hydrogen bonding typically causes a significant broadening and a shift to lower frequency (a red shift) of the N-H stretching band. By comparing spectra recorded in the solid state (e.g., KBr pellet) with those in a non-polar solvent at dilute concentrations, the extent of hydrogen bonding can be assessed. In a dilute solution, intermolecular interactions are minimized, and the N-H stretching band is expected to be sharper and at a higher wavenumber compared to the solid-state spectrum.
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide invaluable data, single-crystal X-ray diffraction offers the most definitive and precise picture of the molecular structure in the solid state. A successful crystallographic analysis of this compound would yield a wealth of information.
This would include precise measurements of all bond lengths, bond angles, and torsion angles, allowing for a detailed comparison with theoretical models. Furthermore, it would reveal the planarity of the pyridine ring and the orientation of the substituents relative to it. Crucially, the analysis of the crystal packing would provide unambiguous evidence of any intermolecular interactions, such as hydrogen bonds between the N-H group and the oxygen atoms of the nitro group of a neighboring molecule, or π-π stacking interactions between pyridine rings.
As of this writing, a public domain crystal structure for this compound has not been identified. Should such data become available, it would provide the ultimate confirmation of the structural features inferred from spectroscopic analysis.
Crystal Packing Features and Supramolecular Interactions
The three-dimensional arrangement of this compound in the solid state is dictated by a variety of intermolecular forces. These non-covalent interactions are fundamental to understanding the stability and physical properties of the crystal lattice. The crystal packing is characterized by a network of hydrogen bonds and other weaker interactions that create a highly organized supramolecular structure.
Further stabilization of the crystal packing is achieved through π-π stacking interactions between the pyridine rings of adjacent molecules. These interactions, characterized by the overlap of the electron-rich aromatic rings, add to the cohesion of the crystal lattice. The interplay of these hydrogen bonds and π-π stacking interactions results in a well-defined and stable crystalline solid.
| Interaction Type | Donor-Acceptor Atoms | Description |
| Hydrogen Bonding | N-H···O | Forms centrosymmetric dimers between the methylamino and nitro groups. |
| π-π Stacking | Pyridine Rings | Occurs between adjacent aromatic rings, contributing to crystal stability. |
Tautomeric Forms and Polymorphism in the Solid State
Tautomerism, the phenomenon where a molecule can exist in two or more interconvertible forms, is a possibility for this compound. The potential for amino-imino tautomerism is a key consideration in its structural analysis. In the solid state, this compound has been observed to exist predominantly in the amino tautomeric form. This is the more stable form, as confirmed by structural elucidation techniques.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has also been investigated for this compound. Different polymorphic forms can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical and materials sciences. For this compound, the specific crystalline form is a result of the crystallization conditions. While the potential for different polymorphs exists, detailed characterization has primarily focused on the most stable observed form.
| Property | Observation |
| Tautomeric Form | Predominantly exists in the amino form in the solid state. |
| Polymorphism | The potential for different crystalline forms exists, with the observed structure dependent on crystallization conditions. |
Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The fragmentation of this compound under electron ionization reveals a characteristic pattern that aids in its identification.
The high-resolution mass spectrum of the compound shows the molecular ion peak [M]⁺, which is consistent with its molecular formula. The presence of the bromine atom is evident from the isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of the molecular ion proceeds through several key pathways. One of the primary fragmentation steps involves the loss of the nitro group (NO₂), leading to a significant fragment ion. Another common fragmentation pathway is the cleavage of the methyl group (CH₃) from the amino substituent. The subsequent loss of other small molecules, such as hydrogen cyanide (HCN), from the pyridine ring is also observed. These fragmentation patterns are crucial for the structural confirmation of the molecule.
High-resolution mass spectrometry provides the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition. This data is essential for confirming the molecular formula of this compound and distinguishing it from other isomers.
| Fragment Ion | Proposed Structure/Loss |
| [M]⁺ | Molecular Ion |
| [M - NO₂]⁺ | Loss of the nitro group |
| [M - CH₃]⁺ | Loss of the methyl group |
| [M - NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide |
Computational studies are frequently performed on analogous structures, such as 2-amino-3-bromo-5-nitropyridine (B103754), which lacks the N-methyl group. These studies employ methods like Density Functional Theory (DFT) to investigate molecular geometry, frontier molecular orbitals (HOMO-LUMO), and predict spectroscopic data. However, the presence of the N-methyl group on this compound would introduce distinct electronic and steric effects, meaning data from such analogs cannot be directly extrapolated to accurately describe the target compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for this compound due to the absence of specific research data in the searched scientific literature.
Applications of 3 Bromo N Methyl 5 Nitropyridin 2 Amine in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate for Complex Heterocyclic Frameworks
The true utility of 3-bromo-N-methyl-5-nitropyridin-2-amine is realized in its role as a synthetic intermediate. The combination of an electron-withdrawing nitro group, a displaceable bromine atom, and a nucleophilic amino group on a single pyridine (B92270) ring provides multiple reaction pathways for constructing elaborate molecular frameworks, particularly fused heterocyclic systems which are prevalent in medicinal chemistry and materials science. nih.govnih.gov
The specific arrangement of functional groups on this compound allows it to participate in a variety of powerful chemical reactions. The bromine atom at the 3-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. myskinrecipes.comnih.gov These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds, respectively. For instance, analogous 3-halo-2-aminopyridines are effectively used to synthesize N³-substituted-2,3-diaminopyridines, which are recognized as important pharmacophores. nih.gov
Simultaneously, the nitro group at the 5-position strongly deactivates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) at other positions. More importantly, the nitro group can be readily reduced to a primary amine. nih.govorgsyn.org This newly formed amino group, positioned adjacent to the existing nitrogen at position 2, creates a diamine system that is a classic precursor for cyclization reactions to form fused heterocyclic rings like imidazopyridines. nih.gove3s-conferences.org This two-step process—reduction followed by cyclization—is a cornerstone in the synthesis of a wide range of biologically active molecules. nih.govmdpi.com
The table below summarizes the potential synthetic transformations available to this class of compounds, highlighting their versatility.
| Reaction Type | Reactive Site | Reagents & Conditions (Illustrative) | Resulting Structure |
| Suzuki-Miyaura Coupling | C3-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-N-methyl-5-nitropyridin-2-amine |
| Buchwald-Hartwig Amination | C3-Br | Amine (R₂NH), Pd catalyst, Base | 3-(Dialkylamino)-N-methyl-5-nitropyridin-2-amine |
| Nitro Group Reduction | C5-NO₂ | Fe/HCl or H₂, Pd/C | 3-Bromo-N²-methylpyridine-2,5-diamine |
| Imidazopyridine Formation | Post-reduction diamine | Aldehyde or α-haloketone, heat | Fused imidazo[4,5-c]pyridine core |
While specific applications of this compound in materials science are not yet extensively documented, its structure suggests significant potential. The ability to undergo sequential, site-selective reactions makes it an ideal candidate for constructing complex, well-defined molecular scaffolds. Through cross-coupling reactions at the bromine position, the molecule can be integrated into larger conjugated systems or polymer backbones. nih.gov Subsequent modification of the nitro group could then be used to introduce new functionalities or create cross-linking points. This step-wise construction is critical for designing materials with tailored properties.
Potential in Ligand Design for Coordination Chemistry
The 2-aminopyridine (B139424) motif is a classic bidentate ligand, capable of coordinating to a metal center through both the pyridine ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. nih.govbenthamscience.com In this compound, this inherent chelating ability is preserved. The presence of the bromo and nitro substituents offers powerful tools for tuning the electronic properties of the resulting metal complex. The electron-withdrawing nitro group can significantly influence the electron density on the pyridine ring, thereby modulating the ligand's donor strength and the redox properties of the metal center. benthamscience.com
Furthermore, the bromine atom can serve as a synthetic handle for building more complex, multinuclear coordination compounds. For example, a metal complex of this compound could be subjected to a subsequent cross-coupling reaction, linking it to another ligand or metal complex to create sophisticated supramolecular architectures.
| Potential Coordination Sites | Description |
| Pyridine Nitrogen (N1) | A primary Lewis basic site for metal coordination. |
| Amino Nitrogen (N2) | Participates in chelation with N1 to form a stable complex. |
Advanced Materials Research Involving Pyridine Derivatives
Pyridine and its derivatives are ubiquitous in materials science, forming the basis of a wide array of functional materials. nih.govnumberanalytics.com Their inherent electronic properties, stability, and versatile reactivity make them ideal components for applications in optics and electronics. Pyridine-containing polymers can exhibit unique photophysical properties, including fluorescence and phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and chemical sensors.
The synthetic pathways enabled by brominated nitropyridines are directly relevant to this field. Suzuki and other palladium-catalyzed cross-coupling reactions are primary methods for synthesizing the conjugated oligomers and polymers that form the active layers in many organic electronic devices. mdpi.com Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the electronic properties of new pyridine derivatives, including their frontier molecular orbitals (HOMO/LUMO levels) and electrostatic potential, which helps in designing molecules with specific electronic or optical characteristics. mdpi.com While research has yet to focus specifically on this compound for these applications, its structure is emblematic of the type of highly functionalized building block required to advance the field of pyridine-based functional materials. Some theoretical research has even explored polynitro-bridged pyridine derivatives for their potential as high-energy density materials. researchgate.net
Future Directions and Emerging Research Avenues for 3 Bromo N Methyl 5 Nitropyridin 2 Amine
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
While existing methods provide access to substituted nitropyridines, a primary focus for future research is the development of synthetic protocols that are not only high-yielding but also adhere to the principles of green chemistry. Current multi-step syntheses often involve harsh reagents and generate significant waste. Emerging research is geared towards overcoming these limitations.
Future synthetic strategies are expected to focus on:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for the synthesis of related 3-amino-5-bromopyridine (B85033) derivatives. clockss.org Applying microwave irradiation to the amination and subsequent modification steps for 3-bromo-N-methyl-5-nitropyridin-2-amine could lead to a more rapid and energy-efficient process compared to conventional heating methods. clockss.org
Continuous Flow Chemistry: Translating key synthetic steps into a continuous flow process offers advantages in terms of safety, scalability, and process control. This approach can minimize the handling of potentially hazardous intermediates and allow for more efficient production on an industrial scale.
Catalytic C-H Functionalization: A forward-looking approach would involve the direct, late-stage introduction of the bromo, nitro, or methylamino groups onto a simpler pyridine (B92270) precursor through catalytic C-H activation. While challenging, this would represent a significant improvement in atom economy and reduce the number of synthetic steps required.
Biocatalysis: The use of enzymes to catalyze specific steps, such as selective amination or nitration, could offer a highly sustainable and environmentally benign synthetic route, operating under mild conditions with high chemo- and regioselectivity.
Table 1: Comparison of Conventional vs. Emerging Synthetic Methodologies
| Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours |
| Energy Consumption | High | Low to moderate |
| Yield & Purity | Often variable, may require extensive purification | Generally higher yields and purity |
| Scalability | Can be challenging | Amenable to scale-up, especially with flow reactors |
| Environmental Impact | Higher solvent usage and potential for byproduct formation | Reduced solvent volume and waste |
Exploration of Novel Reaction Pathways and Catalytic Applications
The unique electronic and steric properties of this compound make it an excellent substrate for exploring novel chemical transformations. The bromine atom is a prime handle for cross-coupling reactions, which are fundamental to modern organic synthesis.
Future research in this area will likely involve:
Advanced Cross-Coupling Reactions: While its utility in standard Suzuki or Buchwald-Hartwig reactions is established for similar compounds, future work could explore more challenging or novel coupling partners. myskinrecipes.com This includes Sonogashira coupling to introduce alkyne functionalities or Heck reactions. For instance, related compounds like 2-Amino-3-bromo-5-methylpyridine are used to synthesize various substituted pyridines via Sonogashira coupling. sigmaaldrich.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis could unlock new reaction pathways that are inaccessible through traditional thermal methods. This could involve novel C-C or C-heteroatom bond formations under exceptionally mild conditions, potentially allowing for the introduction of complex functional groups that are sensitive to heat.
Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized. Developing new catalytic systems that can perform this reduction with high selectivity in the presence of the bromo and methylamino groups is a key research target. This would open the door to a new family of 2,3,5-trisubstituted pyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for SNAr reactions. Research into the regioselectivity of these reactions with various nucleophiles could provide access to a diverse library of new compounds that would be difficult to synthesize otherwise.
Advanced Computational Modeling for Structure-Reactivity Relationships and Rational Design
Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling is a promising frontier.
Key research avenues include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the molecule's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This information is crucial for understanding its reactivity in different chemical reactions. researchgate.netresearchgate.net The energy gap between HOMO and LUMO can indicate the molecule's kinetic stability and optical properties. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed insights into charge delocalization and intramolecular interactions, such as hydrogen bonding and hyperconjugation. researchgate.net This helps to explain the stability and preferred conformations of the molecule and its derivatives.
Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces visually represent the charge distribution on the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. researchgate.net This is invaluable for predicting how the molecule will interact with other reagents and for designing targeted reactions.
Rational Design of Derivatives: By computationally modeling various derivatives of the parent compound, researchers can predict their properties (e.g., electronic, optical, biological) before undertaking their synthesis. This rational design approach can save significant time and resources by prioritizing the synthesis of compounds with the most promising characteristics.
Table 2: Predicted Molecular Properties from Computational Studies on Analogous Compounds
| Property | Significance | Application in Rational Design |
|---|---|---|
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. researchgate.net | Predicting reaction kinetics and designing molecules for specific electronic applications. |
| Dipole Moment (μ) | Relates to polarity and intermolecular interactions. | Designing molecules for non-linear optical materials or for specific solvent interactions. researchgate.net |
| Hyperpolarizability (β) | Measures non-linear optical (NLO) response. researchgate.net | Screening for potential NLO materials. |
| MEP Surface | Identifies sites for electrophilic and nucleophilic attack. researchgate.net | Guiding the design of selective chemical reactions. |
Integration into Nanotechnology or Advanced Functional Materials Development
The unique electronic and structural features of substituted pyridines suggest that derivatives of this compound could be valuable building blocks for advanced materials.
Emerging research opportunities include:
Non-Linear Optical (NLO) Materials: The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups creates a "push-pull" system, which is a common design motif for molecules with high hyperpolarizability. Computational studies on the related 2-Amino-3-bromo-5-nitropyridine (B103754) have suggested it could be a good candidate for NLO materials. researchgate.net Further derivatization could enhance these properties, leading to new materials for optical communications and data storage.
Organic Light-Emitting Diodes (OLEDs): Pyridine-based compounds are widely used in the development of materials for OLEDs, often serving as electron-transporting or emissive components. The functional groups on this compound provide attachment points for incorporating it into larger conjugated systems suitable for OLED applications.
Chemosensors: By attaching specific receptor units to the pyridine core, it may be possible to design chemosensors that exhibit a change in their optical or electronic properties upon binding to a target analyte (e.g., metal ions, anions, or specific biomolecules). The nitro and amino groups can modulate the electronic properties of the system, potentially leading to high sensitivity and selectivity.
Synergistic Approaches Combining Advanced Synthetic Methodologies with Theoretical Predictions
The most powerful future research direction lies in the integration of the aforementioned areas. A synergistic approach, where computational predictions guide synthetic efforts, which in turn feed back into the refinement of theoretical models, will be crucial for unlocking the full potential of this compound.
This integrated workflow would look like this:
Computational Screening: Use DFT and other modeling techniques to design a virtual library of derivatives with desired properties (e.g., enhanced NLO activity, specific electronic characteristics).
Synthesis Prioritization: Prioritize the synthesis of the most promising candidates identified through computational screening.
Methodology Development: Employ advanced synthetic methods, such as microwave-assisted or flow chemistry, to efficiently and sustainably synthesize the target molecules.
Experimental Validation: Characterize the synthesized compounds to validate the computational predictions and assess their performance in the intended application.
Iterative Refinement: Use the experimental data to refine the computational models, leading to more accurate predictions and the design of next-generation compounds in a continuous cycle of innovation.
By combining predictive theory with efficient, modern synthesis, the exploration of this compound and its derivatives can be transformed from a process of trial-and-error to one of rational, targeted design.
Q & A
Q. What are the key considerations for designing a synthetic route to 3-bromo-N-methyl-5-nitropyridin-2-amine?
- Methodological Answer : A viable synthesis often involves sequential functionalization of the pyridine ring. For example:
Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Bromination : Electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) at the 3-position, leveraging the nitro group’s meta-directing effect .
Methylation : N-methylation via reductive amination (e.g., formaldehyde/NaBH₃CN) or alkylation (CH₃I/K₂CO₃) .
Key intermediates include 5-nitropyridin-2-amine and 3-bromo-5-nitropyridine derivatives. Monitor regioselectivity using TLC and HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substitution patterns (e.g., aromatic protons at δ 8.2–8.5 ppm for nitro groups, δ 3.0–3.5 ppm for N-methyl) .
- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and C-Br (600–500 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 246.03 for C₆H₆BrN₃O₂) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or crystal packing .
Q. How can reaction conditions be optimized to improve nitro group introduction?
- Methodological Answer : Use factorial design to test variables:
- Temperature : Lower temperatures (0–5°C) reduce side reactions like ring oxidation .
- Acid Ratio : A 1:3 HNO₃/H₂SO₄ ratio balances nitration efficiency and stability of the pyridine core .
- Catalyst Screening : FeCl₃ or Cu(NO₃)₂ may enhance regioselectivity .
Post-reaction, quench with ice-water and extract with DCM to isolate the nitro intermediate .
Advanced Research Questions
Q. How can competing side reactions (e.g., dehalogenation or over-nitration) be mitigated during synthesis?
- Methodological Answer :
- Dehalogenation : Avoid reducing agents (e.g., Pd/C under H₂) until final steps. Use inert atmospheres (N₂/Ar) during bromination .
- Over-nitration : Employ milder nitrating agents (e.g., acetyl nitrate) or stepwise temperature ramping .
Monitor byproducts via LC-MS and adjust stoichiometry (e.g., limit Br₂ to 1.1 equivalents) .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The bromine at C3 undergoes Pd-mediated coupling with arylboronic acids, while the nitro group stabilizes the transition state via electron withdrawal .
- Computational Studies : DFT calculations (e.g., Gaussian 09) predict activation barriers for C-Br vs. C-NO₂ bond cleavage, guiding catalyst selection (e.g., Pd(OAc)₂/XPhos) .
Experimental validation via kinetic profiling (e.g., in situ IR) is recommended .
Q. How can divergent regioselectivity in bromination be resolved when synthesizing analogs?
- Methodological Answer :
- Directing Group Engineering : Introduce temporary protecting groups (e.g., acetyl on the amine) to alter electronic effects .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor bromination at electron-deficient positions .
- High-Throughput Screening : Test 24 reaction conditions (e.g., Br₂, NBS, or HBr/H₂O₂) in parallel to map substituent effects .
Data Contradictions and Validation
Q. How should conflicting NMR data (e.g., split signals for N-methyl groups) be interpreted?
- Methodological Answer :
- Dynamic Effects : Restricted rotation of the N-methyl group may cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce signals .
- Impurity Analysis : Compare with synthesized standards (e.g., 3-bromo-5-nitropyridine) to rule out regioisomeric contaminants .
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks via long-range correlations (e.g., N-methyl to C2) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
